4-Chloro-3,5-dinitrobenzamide
Overview
Description
4-Chloro-3,5-dinitrobenzamide is an organic compound with the molecular formula C7H4ClN3O5 and a molecular weight of 245.58 g/mol . This compound is characterized by the presence of a chlorine atom and two nitro groups attached to a benzamide core. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dinitrobenzamide typically involves the nitration of 4-chlorobenzamide. The process begins with the chlorination of benzamide to introduce the chlorine atom at the para position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the meta positions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom and nitro groups make the benzamide ring susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The amide group can undergo nucleophilic substitution reactions, especially under basic conditions.
Hydrolysis: The amide bond can be hydrolyzed by strong acids or bases.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are used under basic conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Major Products Formed
Electrophilic Substitution: Products include various substituted benzamides.
Nucleophilic Substitution: Products include substituted amides and amines.
Hydrolysis: Products include 4-chloro-3,5-dinitrobenzoic acid and ammonia.
Scientific Research Applications
4-Chloro-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for treating tuberculosis.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dinitrobenzamide involves its interaction with various molecular targets. The nitro groups contribute to its antimicrobial activity by interfering with the synthesis of essential biomolecules in microorganisms. The compound can also interact with fungal cell membranes, leading to cell lysis and death . In the context of tuberculosis treatment, it inhibits the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
4-Chloro-3,5-dinitrobenzamide can be compared with other similar compounds, such as:
4-Chloro-7-nitrobenzofurazan: Another chlorinated nitro compound used in chemical synthesis.
2-Chloro-3,5-dinitrobenzamide: A similar compound with a chlorine atom at a different position.
N-(3,5-Dichlorophenyl)-3,5-dinitrobenzamide: A compound with additional chlorine atoms, used in various industrial applications.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
4-chloro-3,5-dinitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYABENEBOSULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174803 | |
Record name | 4-Chloro-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20731-63-9 | |
Record name | 4-Chloro-3,5-dinitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20731-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3,5-dinitrobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020731639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC76582 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3,5-dinitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-3,5-dinitrobenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP9P28GYV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(4-Chloromercuriphenyl)-4-chloro-3,5-dinitrobenzamide help us understand the structure of proteins?
A1: This compound acts as a bifunctional reagent, meaning it can interact with two different parts of a protein. Specifically, it targets cysteine amino acids (-SH groups) and lysine amino acids (-NH2 groups) []. In the study, the researchers used this compound to investigate the quaternary structure of yeast alcohol dehydrogenase. They found that after binding to the four essential cysteine residues of the enzyme, the compound formed cross-links between different subunits of the enzyme through its dinitrobenzamide moiety. This cross-linking pattern provided evidence that the four subunits of the enzyme are likely arranged as a "dimer of dimers" []. Essentially, this compound acts like a molecular bridge, revealing how different parts of a complex protein interact spatially.
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